molecular formula C15H15NO2 B1183265 N-(3-hydroxyphenyl)-2-phenylpropanamide

N-(3-hydroxyphenyl)-2-phenylpropanamide

Cat. No.: B1183265
M. Wt: 241.29
InChI Key: PWIMSGRVSBGIJP-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-phenylpropanamide is an amide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a 2-phenylpropanoyl backbone. This balance of hydrophilic and hydrophobic moieties may influence its pharmacokinetic properties and biological activity.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.29

IUPAC Name

N-(3-hydroxyphenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H15NO2/c1-11(12-6-3-2-4-7-12)15(18)16-13-8-5-9-14(17)10-13/h2-11,17H,1H3,(H,16,18)

InChI Key

PWIMSGRVSBGIJP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N-(3-hydroxyphenyl)-2-phenylpropanamide and related compounds:

Compound Name Nitrogen Substituent Acyl Group Substituent Molecular Weight (g/mol) Notable Features References
This compound 3-Hydroxyphenyl 2-Phenylpropanoyl 255.30 Polar hydroxyl group; balanced solubility -
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl 2-(4-Isobutylphenyl)propanoyl 329.85 Lipophilic (chlorine, isobutyl); potential NSAID-like activity
N-(3-Hydroxyphenyl)-3-phenoxypropanamide 3-Hydroxyphenyl 3-Phenoxypropanoyl 257.28 Phenoxy group increases steric bulk; may alter receptor interactions
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide 3-Phenylpropyl 2-(4-Hydroxyphenyl)-2-phenylacetyl 373.45 Acetamide backbone; dual phenyl groups may enhance binding affinity
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide 1-Phenylpropan-2-yl 3-(4-Methoxyphenyl)propanoyl 311.39 Methoxy group improves metabolic stability; chiral center influences activity

Stability Considerations :

  • The 3-hydroxyphenyl group in the target compound may participate in hydrogen bonding, enhancing solubility but increasing susceptibility to oxidation.
  • Chlorine or methoxy substituents in analogs (e.g., ) improve lipophilicity and metabolic stability but may introduce toxicity risks .

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